molecular formula C25H21ClN4O4S B2976732 2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 443349-43-7

2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2976732
CAS No.: 443349-43-7
M. Wt: 508.98
InChI Key: WLQPBARVRBGITP-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative featuring a 3,4-dihydroquinazoline core substituted at position 2 with a sulfanyl-linked 2-chlorophenyl carbamoylmethyl group, at position 3 with a prop-2-en-1-yl (allyl) group, and at position 7 with a carboxamide moiety linked to a furan-2-ylmethyl group. Quinazolines are heterocyclic systems known for diverse pharmacological activities, including kinase inhibition and anticancer properties.

Properties

IUPAC Name

2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O4S/c1-2-11-30-24(33)18-10-9-16(23(32)27-14-17-6-5-12-34-17)13-21(18)29-25(30)35-15-22(31)28-20-8-4-3-7-19(20)26/h2-10,12-13H,1,11,14-15H2,(H,27,32)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQPBARVRBGITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline core, the introduction of the furan ring, and the attachment of the chlorophenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions and purification processes is crucial to ensure the scalability and efficiency of production.

Chemical Reactions Analysis

Types of Reactions

2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify specific functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different quinazoline derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Quinazoline Derivatives

Key structural variations among quinazoline-based analogues influence their physicochemical properties and biological activities. Below is a comparative analysis:

Compound Substituents Molecular Formula Key Features Reference
Target Compound 2-(2-chlorophenyl carbamoylmethyl sulfanyl), 3-allyl, 7-(furan-2-ylmethyl carboxamide) Not explicitly provided Combines sulfanyl, carboxamide, and allyl groups; potential for multi-target interactions.
N-[(4-Fluorophenyl)methyl]-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide 2-(indol-3-yl-2-oxoethyl sulfanyl), 3-isobutyl, 7-(4-fluorophenylmethyl carboxamide) C30H27FN4O3S Fluorophenyl and indole groups enhance aromatic interactions; isobutyl may improve lipophilicity.
2-{[2-(4-Ethoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-N-isopropyl-3,4-dihydroquinazoline-7-carboxamide 2-(4-ethoxyphenyl-2-oxoethyl sulfanyl), 3-(tetrahydrofuran-2-ylmethyl), 7-isopropyl carboxamide C27H31N3O5S Ethoxy group increases solubility; tetrahydrofuran enhances conformational flexibility.
6-Chloro-N-[4-(3,4-dimethylisoxazol-5-ylsulfamoyl)phenyl]-7-methyl-4-oxochromene-2-carboxamide Chromene core with chloro, methyl, and sulfamoylphenyl-isoxazole substituents C23H20ClN3O6S Non-quinazoline scaffold; sulfamoyl and isoxazole groups suggest antimicrobial or anti-inflammatory activity.

Functional Group Impact

  • Sulfanyl Linkers : The sulfanyl group in the target compound and analogues (e.g., ) facilitates thioether bond formation, enhancing metabolic stability compared to oxygen-based ethers.
  • Carboxamide Moieties : The 7-carboxamide group in the target compound and its analogues (e.g., ) provides hydrogen-bonding capacity, critical for target binding.
  • Heterocyclic Substituents : The furan-2-ylmethyl group in the target compound contributes to π-π stacking, whereas indole () and isoxazole () groups in analogues may modulate receptor specificity.

Biological Activity

The compound 2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide, also known as K284-3547, is a complex organic molecule characterized by its unique structural features, which include a furan ring, a chlorophenyl moiety, and a quinazoline derivative. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of K284-3547 is C25H23ClN4O4SC_{25}H_{23}ClN_{4}O_{4}S, with a molecular weight of 511 g/mol. The compound's structure can be represented as follows:

PropertyValue
IUPAC Name4-[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide
SMILESO=C(CCCN1C(SCC(Nc(cccc2)c2Cl)=O)=Nc(cccc2)c2C1=O)NCc1ccco1
InChI KeyGRSPWTOARXJNAL-UHFFFAOYSA-N

K284-3547 exhibits its biological activity through various mechanisms:

  • Enzyme Inhibition : The compound potentially inhibits enzymes involved in cell proliferation and signaling pathways, which may contribute to its anticancer properties.
  • Receptor Interaction : It may interact with specific receptors, altering their activity and leading to various biological effects.
  • Cytotoxic Activity : Preliminary studies suggest that K284-3547 demonstrates significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Anticancer Properties

Several studies have highlighted the anticancer potential of K284-3547:

  • Case Study 1 : A study demonstrated that K284-3547 exhibited significant cytotoxicity against human lung adenocarcinoma cells (A549) with an IC50 value of approximately 1.98 µg/mL. This suggests that the compound effectively inhibits cancer cell growth through apoptotic pathways .
  • Case Study 2 : Another investigation revealed that K284-3547 showed selective toxicity against Jurkat T-cells with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Research indicates that compounds structurally related to K284-3547 possess notable antimicrobial properties. The presence of the furan ring and chlorophenyl moiety may enhance the compound's ability to disrupt bacterial cell membranes or inhibit bacterial enzymes.

Structure–Activity Relationship (SAR)

The structure–activity relationship of K284-3547 has been explored to understand how modifications in its chemical structure affect biological activity:

ModificationEffect on Activity
Chlorine substitution on phenylIncreased cytotoxicity
Furan ring presenceEnhanced receptor binding
Sulfanyl groupImproved enzyme inhibition

Q & A

Q. What are the recommended synthetic routes for this quinazoline derivative, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step protocols involving diaryliodonium salts as intermediates. A general procedure (GP1) for N-acyl carbazoles involves coupling reactions with trifluoromethanesulfonate salts under mild conditions (e.g., dichloromethane, room temperature) to introduce the 2-chlorophenyl carbamoyl group . The thioether linkage ({sulfanyl} group) may be introduced via nucleophilic substitution using mercaptoacetic acid derivatives. Reaction optimization should focus on solvent polarity (e.g., DMF vs. THF) and temperature to minimize side reactions like hydrolysis of the allyl (prop-2-en-1-yl) group . Typical yields for analogous quinazoline syntheses range from 40–65% after purification by column chromatography.

Q. What spectroscopic techniques are critical for structural validation, and how are spectral discrepancies resolved?

Key techniques include:

  • 1H/13C NMR : To confirm regiochemistry of the quinazoline core and substituents (e.g., allyl group protons at δ 5.2–5.8 ppm; furan methylene at δ 4.3–4.5 ppm) .
  • IR Spectroscopy : To verify carbonyl stretches (4-oxo quinazoline at ~1680 cm⁻¹; carboxamide at ~1650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ with <3 ppm error).
    Discrepancies in NMR splitting patterns may arise from rotameric equilibria in the carbamoyl group; variable-temperature NMR or DFT calculations can resolve these .

Advanced Research Questions

Q. How can computational methods guide the design of analogs with improved bioactivity?

Density Functional Theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking studies against target proteins (e.g., kinases) should prioritize the quinazoline core’s 4-oxo group and the allyl moiety’s spatial orientation for hydrogen bonding and hydrophobic interactions . QSAR models trained on analogs with modified furan or chlorophenyl groups (e.g., substituent Hammett constants) can correlate structural features with activity .

Q. What strategies mitigate contradictions in catalytic efficiency during reductive cyclization steps?

Palladium-catalyzed reductive cyclization of nitroarenes (used in quinazoline synthesis) often faces contradictions in turnover numbers (TONs). Key factors include:

  • Ligand selection : Bulky phosphine ligands (e.g., XPhos) improve TONs by stabilizing Pd(0) intermediates .
  • Reductant choice : Formic acid derivatives vs. molecular hydrogen; the former reduces side-product formation but requires precise pH control .
  • Substrate steric effects : Steric hindrance from the allyl group may necessitate higher catalyst loading (5–10 mol%) .

Q. How do solvent and temperature affect crystallinity in X-ray diffraction studies?

Single-crystal growth for X-ray analysis (critical for confirming the 3,4-dihydroquinazoline conformation) is sensitive to solvent polarity. Slow evaporation of DMSO/EtOAc (1:3) at 4°C yields suitable crystals. Disorder in the allyl group, observed in similar structures, can be minimized using low-temperature (100 K) data collection .

Q. What are the pitfalls in interpreting biological activity data for this compound?

  • Off-target effects : The furan moiety may interact with cytochrome P450 enzymes, complicating IC50 measurements. Control experiments with furan-free analogs are essential .
  • Solubility limitations : The carboxamide group’s hydrophilicity may require DMSO concentrations >1%, which can artifactually inhibit some targets .
  • Metabolic instability : The allyl group is prone to epoxidation in vitro; LC-MS/MS monitoring is recommended during assays .

Methodological Considerations

Q. How to resolve conflicting data on oxidative stability of the allyl group?

Contradictory reports on allyl group stability (e.g., epoxidation vs. dehydrogenation) may arise from differing oxidizing agents. Use:

  • HPLC-PDA : To track degradation products under controlled oxidative conditions (e.g., H2O2 vs. mCPBA) .
  • DFT-based transition state modeling : To predict dominant pathways based on electron density at the allyl double bond .

Q. What are best practices for optimizing chromatographic purification?

  • Normal-phase silica : For polar intermediates (e.g., carbamoyl precursors), use hexane/EtOAc gradients.
  • Reverse-phase C18 : For final compound purification, employ acetonitrile/water (0.1% TFA) to improve resolution of diastereomers .

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